![molecular formula C11H11F3N4O2 B2725398 3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1639263-16-3](/img/structure/B2725398.png)

3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

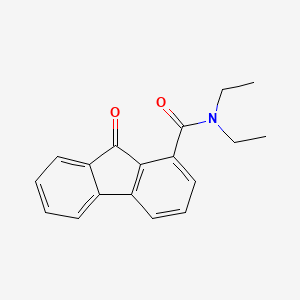

The compound “3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a triazole ring fused with a pyridine ring, which is a common structure in many pharmaceuticals . The ethyl(methyl)amino group and the trifluoromethyl group are substituents on the triazole ring. The carboxylic acid group is attached to the pyridine ring.

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the triazole and pyridine rings suggests that the compound may have aromatic properties. The electronegative trifluoromethyl group could introduce polarity to the molecule, and the ethyl(methyl)amino group could participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form an ester. The amino group could participate in reactions with acids or with carbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the polar trifluoromethyl group and the ability of the amino and carboxylic acid groups to form hydrogen bonds suggest that the compound could have a relatively high boiling point and could be soluble in polar solvents .Scientific Research Applications

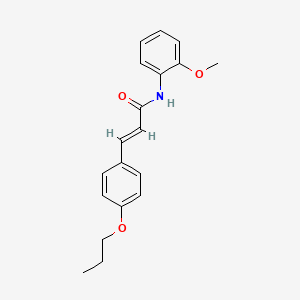

Synthesis of Ethyl Amino-Substituted Pyridine-Carboxylate Derivatives

A study presented a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds were synthesized by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. The research explored reactions under various conditions to obtain compounds with potential pharmacological activities. The structures of the newly synthesized compounds were confirmed using elemental analysis and spectroscopic data, showcasing their significance in medicinal chemistry research (Mohamed, 2021).

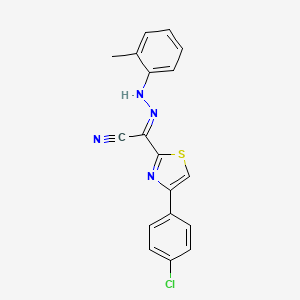

Development of Fluorinated Poly-substituted Triazolo[1,5-a]pyrimidine Derivatives

Another research focused on utilizing 3-amino-5-trifluoromethyl-1,2,4-triazole for the synthesis of fluorinated poly-substituted triazolo[1,5-a]pyrimidine derivatives. This work highlighted the synthetic routes to access a variety of triazolo[1,5-a] pyrimidine and triazolo[5,1-c]triazine derivatives, emphasizing the role of fluorinated compounds in developing new materials and pharmaceuticals (Zohdi, 1997).

Exploration of Ring-Chain Isomerism

Research on the cyclisation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 3-amino-1H-[1,2,4]triazole revealed interesting ring-chain isomerism phenomena. This study provided insights into how solvent and substituent length influence the isomerisation of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, contributing to the understanding of heterocyclic chemistry dynamics (Pryadeina et al., 2008).

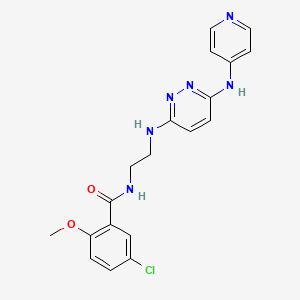

Antimicrobial Activity of Triazolone Derivatives

A study explored the reduction, Mannich reaction, and evaluation of antimicrobial activity of new 1,2,4-triazol-3-one derivatives. This research demonstrated how different synthetic modifications could impact the antimicrobial properties of these compounds, showcasing the potential for developing new antimicrobial agents (Fandaklı et al., 2012).

One-Pot, Three-Component Synthesis Techniques

Innovative one-pot, three-component synthesis techniques were developed for creating pyrido[2,3-d]pyrimidinones using aluminate sulfonic acid nanocatalyst under grinding conditions. This approach emphasized the efficiency and environmental benefits of solvent-free synthetic methods, paving the way for greener chemistry practices (Abdelrazek et al., 2019).

Future Directions

properties

IUPAC Name |

3-[ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4O2/c1-3-17(2)10-16-15-8-6(9(19)20)4-5-7(18(8)10)11(12,13)14/h4-5H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVPUFQNOQPALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2725317.png)

![3-[[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2725319.png)

![2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725320.png)

![N-(3,4-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2725323.png)

![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2725328.png)

![N-(4-isopropylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2725332.png)

![5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2725334.png)